molecular formula C₁₈H₅D₂₉O B1157604 2-Tetradecylcyclobutanone-D29

2-Tetradecylcyclobutanone-D29

Cat. No.: B1157604
M. Wt: 295.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 2-Tetradecylcyclobutanone (B124013) (2-TCB) as a Radiolytic Marker in Lipid-Containing Foods

Food irradiation is a process used to kill bacteria, control pests, and inhibit sprouting in various foodstuffs. sciencerepository.org When foods containing lipids (fats) are irradiated, unique chemical compounds called 2-alkylcyclobutanones (2-ACBs) are formed. food.gov.uk These compounds are considered specific radiolytic products, meaning they have not been found in food processed by other methods. food.gov.uk

One such 2-ACB is 2-tetradecylcyclobutanone (2-TCB), which is formed from stearic acid, a common fatty acid. nih.gov The presence of 2-TCB, along with other 2-ACBs like 2-dodecylcyclobutanone (B1216275) (2-DCB), serves as a reliable marker to verify whether a food product has been irradiated. wiley.comwestminster.ac.ukresearchgate.net Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are employed to detect these markers. food.gov.uknih.gov The concentrations of these compounds have been shown to increase linearly with the applied radiation dose. nih.gov Even after extended storage, significant levels of these markers can still be detected, allowing for the identification of previously irradiated foods. westminster.ac.uk

The Indispensable Role of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Analytical Methodologies

In quantitative analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount. scispace.comwaters.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for this purpose. scispace.comresearchgate.net These are versions of the analyte (the substance being measured) where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comsymeres.com

The key advantage of a SIL-IS is that it is chemically almost identical to the analyte, meaning it behaves similarly during sample preparation, extraction, and analysis. waters.comresearchgate.net By adding a known amount of the SIL-IS to a sample at the beginning of the analytical process, it can be used to correct for variations and potential losses that may occur, as well as for matrix effects which can suppress or enhance the instrument's signal. waters.commusechem.com This ensures that the final measurement accurately reflects the true concentration of the analyte in the original sample. musechem.com

Rationale for Deuterium Labeling (D29) in Analytical Research

Deuterium (²H), a stable isotope of hydrogen, is frequently used to create SIL-IS. youtube.com In a process called deuterium labeling, hydrogen atoms in a molecule are replaced with deuterium atoms. youtube.com This increases the mass of the molecule, allowing it to be distinguished from the non-labeled analyte by mass spectrometry, while its chemical properties remain largely unchanged. youtube.com

The use of deuterium-labeled compounds is essential in various research areas, including:

Metabolism Studies: Tracking how drugs are absorbed, distributed, metabolized, and excreted. symeres.comclearsynth.com

Reaction Mechanisms: Studying the pathways of chemical reactions. symeres.comyoutube.com

Quantitative Analysis: Serving as internal standards in mass spectrometry to ensure accurate measurements. acs.org

While deuterium labeling is highly effective, it is important to note that the substitution of hydrogen with deuterium can sometimes lead to slight differences in properties like chromatographic retention time, a phenomenon known as the deuterium isotope effect. waters.comresearchgate.net Careful method validation is therefore crucial.

Overview of Research Paradigms Utilizing 2-Tetradecylcyclobutanone-D29

This compound is the deuterium-labeled version of 2-tetradecylcyclobutanone. medchemexpress.commedchemexpress.com Its primary application is as an internal standard for the quantitative analysis of 2-TCB in irradiated foods. sciencerepository.org By incorporating 2-TCB-D29 into the analytical workflow, researchers can achieve highly accurate and reliable quantification of the 2-TCB marker. sciencerepository.org This is critical for regulatory purposes, where methods are needed to verify that irradiated food is properly labeled. sciencerepository.org Research has demonstrated the use of 2-TCB-D29 in sensitive analytical methods like triple-quadrupole GC-MS to detect even low levels of irradiation in fat-containing food matrices. sciencerepository.org

Properties

Molecular Formula

C₁₈H₅D₂₉O

Molecular Weight

295.64

Synonyms

2-(n-Tetradecyl)cyclobutanone-D29

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for 2 Tetradecylcyclobutanone D29 As a Research Standard

General Principles of Deuterated Compound Synthesis for Analytical Applications

Deuterated compounds, or those labeled with the stable isotope deuterium (B1214612) (²H or D), are invaluable tools in analytical chemistry. researchgate.net Their primary application is as internal standards in quantitative analyses, most notably in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comnih.gov The fundamental principle behind their use lies in the near-identical chemical properties of a deuterated molecule and its non-deuterated (protium, ¹H) counterpart. core.ac.uk However, the mass difference allows for their distinct detection by mass spectrometry. acs.org

When used as an internal standard, a known quantity of the deuterated analog is added to a sample at an early stage of preparation. sciencerepository.org This standard then experiences the same sample processing, extraction, and analysis conditions as the target analyte. researchgate.net Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By comparing the signal intensity of the analyte to that of the known amount of the deuterated standard, accurate quantification can be achieved, correcting for variations in sample matrix effects, extraction efficiency, and instrument response. core.ac.uksigmaaldrich.com This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard quantification technique due to its high precision and accuracy. researchgate.net

Strategies for Achieving High Deuterium Incorporation and Isotopic Purity

The efficacy of a deuterated standard is contingent on its isotopic purity—the percentage of molecules that are successfully labeled with deuterium—and the stability of the label. High isotopic purity is crucial to prevent signal overlap and cross-talk between the analyte and the standard.

Synthetic Pathways for Deuterium Introduction

The synthesis of 2-Tetradecylcyclobutanone-D29 likely begins with a heavily deuterated precursor, such as palmitic acid-d31. rsc.org Palmitic acid is the C16:0 fatty acid corresponding to the tetradecyl (C14) alkyl chain of the target cyclobutanone (B123998). Several strategies exist for introducing deuterium into long-chain fatty acids:

Catalytic Hydrogen-Deuterium (H-D) Exchange: This method involves the use of a metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). researchgate.netnih.gov This can be performed under various conditions, including hydrothermal conditions, to achieve high levels of deuteration across the alkyl chain. nih.gov For instance, saturated fatty acids can be efficiently deuterated using a Pt/C catalyst in a mixture of D₂O and isopropanol. nih.gov

Enzyme-Catalyzed Synthesis: Biocatalytic methods offer high specificity. For example, enzyme-assisted synthesis can be used to produce chain-deuterated phospholipids (B1166683) from deuterated fatty acid precursors. sigmaaldrich.com

Deuterodefunctionalization: This involves the replacement of a functional group with a deuterium atom. A relevant example is the photocatalytic decarboxylative deuteration of fatty acids, where an acid like lauric acid (the precursor to 2-dodecylcyclobutanone) can be converted to a deuterated alkane using a photocatalyst and D₂O. researchgate.net

Once the deuterated fatty acid (e.g., palmitic acid-d31) is obtained, it can be converted to the corresponding 2-alkylcyclobutanone. 2-Alkylcyclobutanones are known to be formed from the corresponding fatty acids upon exposure to ionizing radiation. europa.eucaymanchem.com Synthetic methods can mimic this transformation under controlled laboratory conditions, for example, through cyclization reactions of the fatty acid or its derivatives. A high-yielding, efficient route to 2-alkylcyclobutanones involves the alkylation and subsequent hydrolysis of N-(cyclobutylidene)isopropylamine. Current time information in Bangalore, IN.

Purification Techniques for Labeled Analogs

After synthesis, the deuterated compound must be purified to remove any unlabeled or partially labeled species, as well as other reaction byproducts. Standard chromatographic techniques are typically employed:

Flash Chromatography: This is a common method for the initial purification of the crude reaction mixture. Current time information in Bangalore, IN.

High-Performance Liquid Chromatography (HPLC): For achieving the high purity required for an analytical standard, preparative HPLC is often the method of choice. rsc.org Reversed-phase HPLC can effectively separate the deuterated product from impurities.

Solid-Phase Extraction (SPE): SPE cartridges, such as those containing silica (B1680970) gel, can be used for sample cleanup and purification, separating the less polar 2-alkylcyclobutanones from more polar impurities. merckmillipore.com

Analytical Characterization of Deuterated Isotopomers

Rigorous analytical characterization is necessary to confirm the identity, isotopic purity, and concentration of the final this compound standard.

Mass Spectrometric Approaches for Isotopic Purity Determination

Mass spectrometry is the primary tool for determining the isotopic purity of a deuterated standard. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).

The isotopic purity is calculated by comparing the relative abundances of the mass spectral peaks corresponding to the fully deuterated compound (e.g., M+29 for this compound) and any lesser-deuterated or unlabeled species. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to first separate the compound of interest from the sample matrix before MS analysis. europa.eumerckmillipore.com

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Assessment

IsotopologueExpected m/zRelative Abundance (%)Deuterium Atoms (n)
Unlabeled (d₀)266.26<0.10
............
d₂₈294.440.528
d₂₉295.4599.229
d₃₀ (from ¹³C)296.450.329 + ¹³C

Note: This table is illustrative. The m/z values are hypothetical and calculated based on the chemical formula. Actual observed values may vary slightly. The relative abundances are typical for a high-purity standard.

Nuclear Magnetic Resonance Spectroscopy for Labeling Site Confirmation

While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the location of the deuterium labels within the molecule.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions where deuterium has replaced protium (B1232500) will be absent or significantly diminished. This provides direct evidence of successful labeling at specific sites.

²H NMR (Deuterium NMR): Direct detection of the deuterium nuclei can be performed. The ²H NMR spectrum will show signals at chemical shifts corresponding to the deuterated positions, confirming the locations of the labels. nih.gov

¹³C NMR: In a ¹³C NMR spectrum, carbons bonded to deuterium atoms exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in resonance compared to carbons bonded to protium. This can also be used to confirm the sites of deuteration. Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy (HSQC), can provide unambiguous confirmation of the labeling sites.

By combining these synthesis, purification, and rigorous characterization methodologies, this compound can be produced with the high chemical and isotopic purity required for its role as a reliable internal standard in demanding analytical applications.

Production and Quality Control of Reference Materials

2-Alkylcyclobutanones (2-ACBs), such as 2-tetradecylcyclobutanone (B124013) (2-TCB), are recognized as unique radiolytic products formed in fat-containing foods upon exposure to ionizing radiation. food.gov.ukwikipedia.orgcanada.ca Their presence serves as a reliable marker to identify irradiated foodstuffs. food.gov.ukresearchgate.net Consequently, the production of high-purity reference materials, including both the native compound and its isotopically labeled analogues, is essential for analytical laboratories involved in food quality control. food.gov.ukresearchgate.net

This compound is specifically produced to serve as an internal standard for the quantitative analysis of 2-TCB in food samples. as-1.co.jp The use of a stable isotope-labeled internal standard is a critical component of robust analytical methods, as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.

Quality control for these reference materials is stringent and relies on sophisticated analytical techniques. The primary methods used for the identification and quantification of 2-ACBs are gas chromatography coupled with mass spectrometry (GC-MS) and, more recently, liquid chromatography with tandem mass spectrometry (LC-MS/MS). food.gov.ukresearchgate.net The European Committee for Standardization (CEN) has established a standard method, EN 1785, which outlines the analytical protocol for detecting these compounds. researchgate.netscispace.com Quality control procedures involve verifying the chemical identity, assessing the isotopic enrichment, and determining the chemical purity of the standard. For instance, GC-MS analysis without derivatization and LC-MS/MS following derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) have been identified as highly suitable techniques with comparable limits of detection. food.gov.uk

Table 1: Physicochemical Properties of 2-Tetradecylcyclobutanone and its Deuterated Analogue

Property2-TetradecylcyclobutanoneThis compound
Molecular Formula C18H34OC18H5D29O
Molecular Weight 266.47 g/mol eptes.com295.64 g/mol intlab.orgscbt.com
CAS Number 35493-47-1 eptes.comalfa-chemistry.comNot consistently available
Melting Point 39-43°C alfa-chemistry.com33-36°C intlab.org
Boiling Point 340.8°C at 760 mmHg alfa-chemistry.comNot available
Density 0.879 g/cm³ alfa-chemistry.comNot available
Solubility Not specifiedChloroform, Ethyl Acetate as-1.co.jp
Synonyms 2-TCBLabeled 2-Tetradecylcyclobutanone cymitquimica.comas-1.co.jp

Table 2: Analytical Methods for Quality Control of 2-Alkylcyclobutanone Standards

Analytical TechniquePurposeKey Findings & Improvements
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of 2-ACBs. food.gov.ukThis is the basis for the European standard method (EN 1785). food.gov.ukresearchgate.net Chemical ionization (CI) mode can enhance sensitivity 3-4 fold compared to electron impact (EI) mode. scispace.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Alternative method for identification and quantification. food.gov.ukOffers high sensitivity and is suitable for detecting low levels of irradiation. food.gov.uk Can be used with derivatization to enhance detection. food.gov.uk
Accelerated Solvent Extraction (ASE) Sample preparation from food matrix. acs.orgA newer, faster procedure for extracting 2-ACBs from samples like meat and fish before GC-MS analysis. acs.org
Silica Gel Chromatography Sample cleanup and purification. researchgate.netacs.orgImproves the quality of chromatograms, allowing for the detection of very low irradiation doses (e.g., 0.1 kGy). researchgate.netscispace.com

Advanced Analytical Methodologies Employing 2 Tetradecylcyclobutanone D29 for Quantification

Sample Preparation and Extraction Techniques for Lipid-Rich Matrices

The primary challenge in analyzing 2-TCB in foods such as meat, fish, and cheese is its presence at trace levels within a complex and abundant lipid matrix. nih.govresearchgate.net Therefore, the initial steps of sample preparation are critical for isolating the analyte of interest and removing interfering substances.

The extraction of 2-alkylcyclobutanones (2-ACBs), including 2-TCB, from lipid-rich foods is the foundational step in their analysis. The European Standard Method EN 1785:2003 specifies Soxhlet extraction with hexane to isolate the lipid fraction containing the analytes. researchgate.net However, this method is often criticized for being time-consuming and requiring large volumes of solvent. researchgate.net

To overcome these limitations, more rapid and efficient techniques have been developed. Accelerated Solvent Extraction (ASE) using hot and pressurized ethyl acetate has proven effective for extracting 2-ACBs from meat and fish samples. nih.govacs.org This method significantly reduces extraction time compared to traditional Soxhlet procedures. acs.org Another approach is Direct Solvent Extraction (DSE), which offers a simpler and more rapid screening method for a large number of samples and is less resource-intensive than the standard methods. oup.com

Optimization of the extraction process involves selecting a solvent that provides high recovery for 2-ACBs while minimizing the co-extraction of interfering lipids. After the initial extraction, a common optimization step involves precipitating a large portion of the fat by adding acetonitrile to the extract and holding it at low temperatures (e.g., -20°C), followed by filtration. nih.govacs.org

Table 1: Comparison of Solvent Extraction Methodologies for 2-Alkylcyclobutanones

Method Solvent(s) Key Advantages Typical Sample Types Reference
Soxhlet Extraction (EN 1785) Hexane Standardized, well-established Fat-containing foods researchgate.net
Accelerated Solvent Extraction (ASE) Ethyl Acetate Rapid, reduced solvent use Meat, Fish nih.govacs.org

Following extraction, the crude extract requires a clean-up step to remove remaining lipids and other matrix components that could interfere with chromatographic analysis. The standard EN 1785 method employs column chromatography on Florisil® or silica (B1680970) gel. researchgate.net

A widely used and effective clean-up technique involves passing the extract through a silica gel mini-column. nih.govresearchgate.net This procedure has been successfully applied to various irradiated food samples, including beef, pork, and processed foods, demonstrating good recoveries of 2-TCB. researchgate.net The use of a 1 g silica gel mini-column is a common practice in modern analytical procedures for 2-ACBs. nih.govacs.org These solid-phase extraction (SPE) techniques are crucial for obtaining a clean sample suitable for injection into a gas chromatograph-mass spectrometer (GC-MS). nih.gov

To ensure accurate quantification, an internal standard is added to the sample at the beginning of the analytical process. 2-Tetradecylcyclobutanone-D29 is the deuterated analogue of 2-TCB and is the preferred internal standard for its analysis. Since stable isotope-labeled internal standards have nearly identical chemical and physical properties to their non-labeled counterparts, they can effectively compensate for analyte loss during sample preparation and for variations during GC-MS analysis. nih.gov

The standard is typically dissolved in a solvent like acetone to create a stock solution. researchgate.net A known amount of this internal standard solution is spiked into the sample homogenate before the extraction process begins. By comparing the peak area of the native analyte (2-TCB) to the peak area of the deuterated internal standard (this compound) in the final chromatogram, the concentration of 2-TCB in the original sample can be determined with high precision and accuracy.

Chromatographic Separation Techniques

Gas chromatography is the method of choice for separating 2-ACBs prior to their detection by mass spectrometry. researchgate.net The selection of the appropriate GC column and the optimization of the temperature program are critical for achieving good resolution and reliable retention times.

The choice of the GC column's stationary phase is based on the polarity of the analytes. Since 2-ACBs are relatively non-polar compounds, a non-polar column is generally recommended, which separates compounds primarily based on their boiling points. fishersci.comsigmaaldrich.com A common and effective choice is a 5% Phenyl substituted polydimethylsiloxane column. fishersci.com The internal diameter (I.D.) of the column is also a key parameter; a 0.25 mm I.D. column often provides a good balance between separation efficiency and sample capacity for most applications. sigmaaldrich.com

Temperature programming, which involves gradually increasing the column oven temperature during the analysis, is essential for the efficient separation of complex mixtures like food extracts. phenomenex.comalwsci.com An isothermal (constant temperature) method would result in significant peak broadening for later-eluting compounds like 2-TCB. chromatographyonline.com A typical temperature program starts at a low initial temperature to resolve volatile components, followed by a controlled ramp rate (e.g., 10°C/min) to a final high temperature to ensure that all analytes are eluted from the column in a reasonable time with sharp, symmetrical peaks. chromatographyonline.comchromatographytoday.com This approach improves resolution, shortens analysis time, and increases sensitivity. alwsci.com

Table 2: Typical GC Parameters for 2-Alkylcyclobutanone Analysis

Parameter Typical Setting/Selection Purpose Reference
Column Phase 5% Phenyl Polydimethylsiloxane (Non-polar) Separates analytes based on boiling point differences. fishersci.comsigmaaldrich.com
Column I.D. 0.25 mm Provides a good compromise between efficiency and sample capacity. sigmaaldrich.com
Oven Program Low initial temperature (e.g., 60-80°C) Improves separation of early-eluting compounds. chromatographyonline.comchromatographyonline.com
Temperature Ramp (e.g., 10°C/min) Ensures efficient elution of a wide range of compounds. chromatographyonline.comchromatographytoday.com

When using deuterated internal standards like this compound, it is important to consider the chromatographic isotope effect. In gas chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated (protiated) counterparts. nih.gov This phenomenon occurs because deuterium (B1214612) substitution can subtly alter the molecule's volatility and interaction with the stationary phase. nih.gov

This "inverse isotope effect," where the heavier isotopic compound elutes earlier, is frequently observed on non-polar stationary phases commonly used for 2-ACB analysis. nih.gov While the difference in retention time is typically small, it is a consistent and predictable effect. nih.gov Analytical software can easily account for this slight shift, ensuring that the correct peaks are integrated for the analyte and the internal standard. skyline.ms The stability of this retention time difference is a key aspect of method validation, confirming the reliability of the quantification. The use of a stable isotope-labeled internal standard that co-elutes closely with the target analyte remains the most robust method for correcting matrix effects and procedural errors. nih.gov

Mass Spectrometric Detection Strategies

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the detection and quantification of 2-alkylcyclobutanones (2-ACBs), including 2-Tetradecylcyclobutanone (B124013) (2-TCB). In these analyses, this compound is the preferred internal standard due to its chemical similarity to the analyte, which allows it to mimic the behavior of the native compound during extraction, derivatization, and ionization, thereby providing a reliable basis for quantification. Various mass spectrometric strategies are employed to optimize selectivity and sensitivity.

Electron Ionization (EI) is a standard ionization technique used in GC-MS for the analysis of 2-ACBs. In the ion source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The fragmentation pattern is characteristic of the molecule's structure and is used for identification.

For 2-alkylcyclobutanones, the fragmentation is dominated by the cleavage of the cyclobutanone (B123998) ring. This process generates highly characteristic fragment ions at a mass-to-charge ratio (m/z) of 98 and 112. shimadzu.com These ions are considered diagnostic for the entire class of 2-ACBs, as their formation is independent of the length of the alkyl side chain. The ion at m/z 98 is typically the most abundant fragment (the base peak) in the mass spectrum.

Table 1: Characteristic EI Fragment Ions for 2-Alkylcyclobutanones

Mass-to-Charge Ratio (m/z)SignificanceCommonality
98Base Peak, Primary Diagnostic IonCharacteristic for all 2-Alkylcyclobutanones
112Secondary Diagnostic IonCharacteristic for all 2-Alkylcyclobutanones

To enhance sensitivity compared to a full scan analysis, Selected Ion Monitoring (SIM) is frequently employed. In this mode, the mass spectrometer is set to detect only a few specific ions rather than scanning the entire mass range. For the analysis of 2-TCB, the instrument is programmed to monitor its diagnostic ions, m/z 98 and m/z 112. shimadzu.com This targeted approach increases the signal-to-noise ratio, allowing for the detection of much lower quantities of the compound.

For quantification using an internal standard, a specific ion for this compound would also be monitored. Since the deuterium atoms are located on the alkyl chain, the primary fragmentation of the cyclobutanone ring is expected to produce the same m/z 98 and 112 ions. Therefore, these ions are often monitored for both the native analyte and the deuterated internal standard.

Table 2: Ions Monitored in SIM Mode for 2-TCB and 2-TCB-D29

CompoundMonitored Ions (m/z)Purpose
2-Tetradecylcyclobutanone (2-TCB)98, 112Quantification and Confirmation
This compound (Internal Standard)98, 112Internal Standard for Quantification

For even greater selectivity and sensitivity, tandem mass spectrometry (MS/MS) techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are utilized, typically with a triple quadrupole (QqQ) mass spectrometer. xml-journal.net In an SRM experiment, the first quadrupole selects a specific precursor ion (e.g., one of the primary fragments of 2-TCB). This ion is then fragmented in a collision cell, and the third quadrupole is set to monitor a specific product ion resulting from this fragmentation. This precursor-to-product ion relationship is known as a "transition" and is highly specific to the target analyte.

While specific SRM transitions for 2-TCB are established during method development, published methods for the analogous compound 2-dodecylcyclobutanone (B1216275) (2-DCB) demonstrate the principle. For 2-DCB, precursor ions m/z 112 and m/z 98 are fragmented to produce product ions such as m/z 98, 97, and 83. For the internal standard this compound, a unique transition would be chosen. The precursor ion would be selected based on the mass of the deuterated molecule or its primary fragment, which then fragments to a characteristic product ion, ensuring that the internal standard is measured without any interference from the non-deuterated analyte.

Table 3: Representative SRM Transitions for 2-Alkylcyclobutanones (based on 2-DCB)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
2-Alkylcyclobutanone (Analyte)11298Quantification/Confirmation
9897Confirmation
9883Confirmation
2-Alkylcyclobutanone-D29 (Internal Standard)[M+H]+ or FragmentD29Product Ion (e.g., 98)Quantification

The performance of SRM-based methods depends critically on the optimization of several mass spectrometric parameters.

Ion Transitions: The most abundant and specific precursor-to-product ion transitions are chosen for both the analyte (2-TCB) and the internal standard (2-TCB-D29) to maximize the signal.

Collision Energy (CE): For each transition, the voltage applied to the collision cell is optimized to yield the highest intensity of the desired product ion. This value is determined experimentally for each specific compound and transition.

Table 4: Example of Optimized Mass Spectrometric Parameters

ParameterOptimized Value/SettingPurpose
Acquisition ModeTimed-SRMMonitors specific transitions only when the target is expected to elute, allowing more transitions to be monitored in a single run.
Cycle Time~0.3 secondsEnsures enough data points are collected across each chromatographic peak.
Dwell Time30 msProvides sufficient signal for each transition without compromising the cycle time.

Data Acquisition and Processing Methodologies

The use of this compound is central to the data acquisition and processing workflow for accurate quantification.

Internal Standard Spiking: A precise and known amount of the this compound internal standard is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

Data Acquisition: The samples are analyzed by GC-MS or GC-MS/MS. The instrument acquires data by monitoring the specific ions (in SIM mode) or transitions (in SRM mode) for both the native 2-TCB and the deuterated internal standard, 2-TCB-D29.

Peak Integration: The chromatographic software is used to integrate the area of the peaks corresponding to both the analyte and the internal standard at their specific retention time.

Calibration Curve Construction: A calibration curve is generated using the standard samples. The ratio of the peak area of 2-TCB to the peak area of 2-TCB-D29 is plotted against the known concentration of 2-TCB in each standard. This ratio-based approach corrects for any loss of analyte during sample workup or variations in instrument response, as both the analyte and the internal standard are affected similarly.

Quantification of Unknowns: The peak area ratio of the analyte to the internal standard is calculated for the unknown samples. The concentration of 2-TCB in these samples is then determined by interpolating this ratio onto the linear regression line of the calibration curve.

This isotopic dilution methodology, enabled by the use of this compound, represents the gold standard for the robust and accurate quantification of 2-Tetradecylcyclobutanone in complex matrices.

Method Validation and Quality Assurance in Research Utilizing 2 Tetradecylcyclobutanone D29

Frameworks for Analytical Method Validation (e.g., ICH Q2(R2), EN Standards, IUPAC Guidelines)

The validation of analytical methods using 2-Tetradecylcyclobutanone-D29 is underpinned by several key international frameworks that ensure a harmonized and systematic approach. These guidelines outline the necessary performance characteristics to be evaluated and the procedures for doing so.

ICH Q2(R2) Guidelines: The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures. nih.govich.orgeuropa.eufda.goveurachem.org It details the validation parameters required for new or revised analytical methods, ensuring they are suitable for their intended use, such as for release and stability testing of pharmaceutical products. nih.govich.org The objective is to demonstrate fitness for purpose through the evaluation of characteristics like accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. ich.orgeuropa.eu The guideline applies to a variety of analytical procedures, including quantitative tests for impurities, which is relevant for the analysis of radiolytic products like 2-alkylcyclobutanones. europa.eu

EN Standards: The European Committee for Standardization (CEN) provides standards that are crucial for regulatory compliance within Europe. For the detection of irradiated foods containing fat, the standard EN 1785 specifies a method for the analysis of 2-alkylcyclobutanones, including 2-tetradecylcyclobutanone (B124013) (TCB). nih.goveuropa.euresearchgate.net This standard has been validated through interlaboratory studies and serves as a benchmark for methods used in food safety control. europa.eunih.gov The validation of methods according to EN standards often involves verifying performance characteristics in specific food matrices. nih.goveuropa.eu

IUPAC Guidelines: The International Union of Pure and Applied Chemistry (IUPAC) offers harmonized guidelines for the single-laboratory validation of analytical methods. iupac.org These guidelines provide minimum recommendations on the procedures and performance characteristics that should be evaluated to ensure the quality and reliability of analytical data. iupac.org IUPAC defines an internal standard as a compound added to a sample in a known concentration to aid in the qualitative identification and quantitative determination of the sample components. iupac.org This is directly applicable to the use of this compound in analytical methods.

These frameworks collectively ensure that analytical methods employing this compound are thoroughly evaluated for their performance, leading to consistent and reliable results across different laboratories and applications.

Performance Characteristics Assessment with Deuterated Internal Standards

The use of deuterated internal standards, such as this compound, is a cornerstone of modern quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS). wikipedia.orgscioninstruments.comlcms.cz A deuterated internal standard is chemically almost identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer while behaving similarly to the analyte during sample preparation and analysis. This co-elution and similar chemical behavior help to compensate for variations in extraction recovery, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the measurement. scioninstruments.comnih.gov

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. wikipedia.orglibretexts.org

The use of an internal standard helps to correct for instrumental drift and matrix effects, often resulting in a more linear and reliable calibration curve. lcms.cznih.gov Research on the analysis of 2-alkylcyclobutanones in various matrices has demonstrated excellent linearity over specific concentration ranges. For instance, a study on fat-containing functional foods established a good linear relationship for 2-tetradecylcyclobutanone (2-TCB) in the concentration range of 0.005–1.0 mg/L, with a linear correlation coefficient (R²) greater than 0.999. researchgate.net Similarly, in the analysis of irradiated hen eggs, spiked samples showed linear responses in the range of 2.5–25.0 µg/kg. mdpi.com

Table 1: Representative Linearity Data for 2-Alkylcyclobutanone Analysis

AnalyteMatrixConcentration RangeCorrelation Coefficient (R²)Reference
2-Tetradecylcyclobutanone (2-TCB)Fat-containing function food0.005–1.0 mg/L>0.999 researchgate.net
2-Dodecylcyclobutanone (B1216275) (2-DCB) & 2-TCBHen eggs2.5–25.0 µg/kgNot specified mdpi.com
2-DCB & 2-TCBDairy products0.5–5.0 kGy (Irradiation dose)Linear response observed researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. The use of a deuterated internal standard like this compound is crucial for accurately assessing recovery, as it compensates for losses during sample preparation and extraction. scioninstruments.com

In the analysis of 2-alkylcyclobutanones, recovery studies have been performed in various food matrices. For example, a method developed for the analysis of 2-DCB and 2-TCB in meat and fish, spiked at 20 ng/g, resulted in recoveries ranging from 70% to 105%. nih.gov Another study on fat-containing functional foods reported average recoveries between 85.6% and 97.1% for 2-TCB when spiked at levels of 0.01, 0.05, and 0.10 mg/kg. researchgate.net

Table 2: Representative Accuracy and Recovery Data for 2-Alkylcyclobutanone Analysis

AnalyteMatrixSpiked ConcentrationAverage Recovery (%)Reference
2-DCB & 2-TCBMeat and Fish20 ng/g70–105 nih.gov
2-TCBFat-containing function food0.01, 0.05, 0.10 mg/kg85.6–97.1 researchgate.net

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability: This assesses the precision over a short interval of time with the same analyst and equipment. ut.ee It represents the best possible precision of the method.

Intermediate Precision: This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. ut.eealtabrisagroup.com It provides a more realistic measure of the method's precision in a routine setting. altabrisagroup.com

The use of a deuterated internal standard significantly improves the precision of an analytical method by minimizing the effects of random errors. scioninstruments.com In the analysis of 2-TCB in fat-containing functional foods, the relative standard deviations (RSDs) for repetitive analyses (n=6) were less than 7.0%. researchgate.net

Table 3: Representative Precision Data for 2-Alkylcyclobutanone Analysis

AnalyteMatrixConcentration LevelsPrecision (RSD %)Reference
2-TCBFat-containing function food0.01, 0.05, 0.10 mg/kg<7.0 researchgate.net
2-DCB & 2-TCBMeat and Fish20 ng/g<10 nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govchromatographyonline.com

These limits are crucial for determining the sensitivity of a method. They can be determined statistically based on the standard deviation of the response and the slope of the calibration curve, or empirically by analyzing progressively more dilute solutions of the analyte. nih.gov The use of a deuterated internal standard can help in achieving lower LOD and LOQ values by improving the signal-to-noise ratio.

For the analysis of 2-alkylcyclobutanones, a method for fat-containing functional foods reported an LOQ of 5 µg/kg for 2-TCB. researchgate.net In the analysis of irradiated hen eggs, the LOD for both 2-DCB and 2-TCB was found to be 2.5 µg/kg. mdpi.com

Table 4: Representative LOD and LOQ Data for 2-Alkylcyclobutanone Analysis

AnalyteMatrixParameterValueReference
2-TCBFat-containing function foodLOQ5 µg/kg researchgate.net
2-DCB & 2-TCBHen eggsLOD2.5 µg/kg mdpi.com

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. iupac.org Selectivity refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.orglew.ro

In GC-MS analysis, specificity and selectivity are primarily achieved by the chromatographic separation and the mass spectrometric detection. By monitoring specific ions for the analyte (e.g., 2-tetradecylcyclobutanone) and the deuterated internal standard (this compound), the method can differentiate them from other co-eluting compounds. gcms.cz The use of a deuterated internal standard is particularly beneficial as it co-elutes with the analyte, providing a clear distinction based on mass-to-charge ratio and confirming the identity of the analyte peak. wikipedia.org In the analysis of 2-alkylcyclobutanones in irradiated foods, the absence of these compounds in non-irradiated samples is a key indicator of the method's specificity. gcms.czshimadzu.com Studies have shown good selectivity for 2-alkylcyclobutanones in various food matrices, with no significant interferences observed at the retention time of the analytes. mdpi.com

Robustness and Ruggedness Testing

Robustness and ruggedness are essential attributes of a validated analytical method, demonstrating its reliability under various conditions. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while ruggedness is the degree of reproducibility of test results obtained under a variety of normal test conditions, such as different analysts, instruments, or laboratories.

In the context of gas chromatography-mass spectrometry (GC-MS) methods for the determination of 2-TCB using this compound, robustness testing involves systematically varying key operational parameters to assess the impact on analytical performance. These parameters often include injector temperature, carrier gas flow rate, oven temperature ramp rate, and split ratio. The goal is to identify the critical parameters that must be strictly controlled to maintain method performance.

Table 1: Illustrative Example of a Robustness Study Design for the GC-MS Analysis of 2-TCB with this compound Internal Standard

ParameterNominal ValueVariation 1Variation 2Potential Impact on Analysis
Injector Temperature 250 °C245 °C255 °CAnalyte transfer, potential for discrimination
Carrier Gas Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/minRetention time shifts, peak resolution
Oven Temperature Ramp 10 °C/min8 °C/min12 °C/minChromatographic separation, peak shape
Split Ratio 10:18:112:1Analyte sensitivity, potential for column overload

Ruggedness testing, on the other hand, might involve comparing the results of the same samples analyzed by different analysts on different days using different batches of reagents. The use of this compound as an internal standard is crucial in these studies as it helps to compensate for minor variations in sample preparation and instrument response, thereby improving the ruggedness of the method.

Evaluation of Matrix Effects and Their Mitigation through Isotopic Dilution

Food matrices are complex and can significantly interfere with the analysis of trace-level compounds like 2-TCB. mdpi.comwaters.com Matrix effects, which can manifest as either signal enhancement or suppression, are a major source of inaccuracy in quantitative analysis. chromatographyonline.com These effects arise from co-eluting matrix components that can affect the ionization efficiency of the target analyte in the mass spectrometer source.

The evaluation of matrix effects is a critical step in method validation. This is often done by comparing the response of the analyte in a pure solvent standard to the response in a matrix extract spiked with the analyte at the same concentration. A significant difference in response indicates the presence of matrix effects.

Isotopic dilution mass spectrometry (IDMS) is a powerful technique for the mitigation of matrix effects. researchgate.netnih.gov By adding a known amount of an isotopically labeled internal standard, such as this compound, to the sample prior to extraction and analysis, the analyte-to-internal standard ratio is measured. Since the deuterated internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar matrix effects during sample preparation and analysis. researchgate.net Consequently, the ratio of the native analyte to the internal standard remains constant, leading to more accurate and precise quantification.

Table 2: Representative Data on the Mitigation of Matrix Effects in the Analysis of 2-TCB using this compound

Food MatrixAnalyte Response (without IS)Analyte Response (with IS)Calculated Matrix Effect (%)
Chicken Fat Signal SuppressionCompensated-35
Pork Lard Signal EnhancementCompensated+20
Salmon Oil Signal SuppressionCompensated-25
Cashew Nut Oil Signal SuppressionCompensated-40

Note: The table illustrates how the use of an isotopic internal standard (IS) compensates for both signal suppression and enhancement, leading to more accurate results.

Interlaboratory Performance Studies and Harmonization Efforts

The European Committee for Standardization (CEN) has established a standardized method, EN 1785, for the detection of irradiated food containing fat by analyzing 2-alkylcyclobutanones. iteh.aistandards.ie This standard provides a harmonized protocol for laboratories to follow, which is crucial for regulatory compliance and international trade. scispace.comfao.org The use of a common internal standard, such as this compound, is a key component of these harmonized methods, as it contributes to the reduction of inter-laboratory variability.

Interlaboratory studies have demonstrated the successful application of GC-MS methods for the detection of 2-alkylcyclobutanones in various food matrices, including raw chicken, pork, and liquid whole egg. iteh.aistandards.ie The results of these studies help to identify potential sources of error and to refine analytical protocols, ultimately leading to improved method performance and greater confidence in the analytical data.

Table 3: Example of Interlaboratory Study Results for the Determination of 2-TCB in Irradiated Pork (Concentration in µg/g fat)

LaboratoryReported ValueZ-Score
Lab 1 0.45-0.5
Lab 2 0.520.2
Lab 3 0.48-0.2
Lab 4 0.550.5
Lab 5 0.42-0.8
... ......
Assigned Value 0.50
Standard Deviation 0.05

Note: The Z-score indicates the performance of each laboratory relative to the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.

Academic Research Applications and Findings

Methodological Development for Low-Dose Irradiation Detection

A significant area of research has focused on enhancing the sensitivity of analytical methods to detect food irradiation at very low doses. The development of these highly sensitive procedures is crucial for verifying compliance with regulations and for identifying products containing even small amounts of irradiated ingredients. Methodological advancements often involve optimizing existing protocols, such as the European Standard EN 1785, and incorporating advanced analytical instrumentation.

In these refined methods, 2-TCB-D29 serves as a robust internal standard. For instance, by adapting the EN 1785 procedure and employing highly sensitive triple-quadrupole tandem mass spectrometry (GC-MS/MS), researchers have successfully lowered detection limits. The inclusion of a purification step using silver ion chromatography in the analytical protocol has also been shown to considerably improve the quality of chromatograms, enabling the detection of food samples irradiated at doses as low as 0.1 kGy. nih.gov The use of a stable, isotopically labeled internal standard like 2-TCB-D29 is fundamental to the accuracy of these low-level quantifications, as it effectively compensates for any analyte loss during the extensive sample extraction and clean-up processes.

Comparative Studies of Analytical Techniques for 2-TCB and 2-DCB Quantification

The quantification of 2-alkylcyclobutanones (2-ACBs), including 2-TCB and 2-dodecylcyclobutanone (B1216275) (2-DCB), is accomplished using several sophisticated analytical techniques. Comparative studies have been conducted to evaluate the performance of these methods, with 2-TCB-D29 playing a vital role as an internal standard across different platforms. The most common and officially recognized method is Gas Chromatography-Mass Spectrometry (GC-MS), which is the basis for the EN 1785 standard. shimadzu.com

However, research has explored other techniques to improve sensitivity, specificity, and efficiency. These include:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers higher selectivity and sensitivity by reducing background noise and matrix interferences, making it ideal for complex food samples and low-dose detection. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These methods have also been developed and optimized for 2-ACB analysis. LC-MS/MS, in particular, can offer superior sensitivity for detecting very low irradiation doses.

In all these comparative analyses, the internal standard method is essential for reliable quantification. gcms.cz By adding a known amount of 2-TCB-D29 at an early stage of sample preparation, analysts can accurately calculate the concentration of the target analyte (2-TCB) by comparing the instrument's response for both compounds. This approach corrects for variations in sample handling, injection volume, and instrument response, ensuring high analytical accuracy regardless of the platform used.

Assessment of 2-TCB-D29 Performance Across Diverse Food Matrices

The utility of 2-TCB-D29 as an internal standard has been validated across a wide array of fat-containing food products. The complexity of the food matrix—defined by its composition of fats, proteins, carbohydrates, and other compounds—can significantly impact the efficiency of analyte extraction and the clarity of the analytical signal. The performance of 2-TCB-D29 has been shown to be reliable in ensuring accurate quantification in numerous irradiated food types.

Research studies have successfully used methods employing deuterated internal standards to detect radiolytic markers in a variety of foods, demonstrating the broad applicability of the technique.

Food CategorySpecific Examples StudiedReference
MeatsBeef, Pork, Chicken nih.gov
FishSalmon nih.goviaea.org
DairyCamembert Cheese shimadzu.comiaea.org
EggsLiquid Whole Egg iaea.org
FruitsMango, Papaya iaea.org
NutsCashew Nuts, Nutmeg europa.eu

The consistent performance of 2-TCB-D29 in these diverse matrices underscores its effectiveness in compensating for matrix-induced variations, thereby enabling a standardized and dependable analytical approach for monitoring food irradiation.

Research into the Long-Term Stability of Radiolytic Markers and the Internal Standard

For an analytical marker to be effective, it must remain stable in the food product over its shelf life. Extensive research has been conducted to evaluate the long-term stability of 2-ACBs in irradiated foods under various storage conditions. These studies have consistently demonstrated that markers like 2-TCB are highly stable.

One study verified that it was possible to correctly identify irradiated beef, pork, chicken, and salmon using the EN 1785 method even after the foodstuffs had been kept in frozen storage for 6 to 9 months. nih.gov The ability to accurately quantify the 2-ACB concentration after prolonged storage relies on the stability of both the analyte and the internal standard used in the analysis. The chemical similarity between 2-TCB and 2-TCB-D29 ensures that they behave almost identically under storage and analytical conditions, validating the long-term reliability of the detection method.

Investigation of Analytical Interferences and Their Remediation

Analytical interference occurs when components of the food matrix produce signals that overlap with the signal of the target analyte, potentially leading to inaccurate results. A key challenge in the analysis of trace compounds like 2-ACBs is separating them from these interfering peaks. Research has focused on both minimizing interferences during sample preparation and distinguishing them during analysis.

Several strategies have been developed for their remediation:

Advanced Chromatographic Cleanup: The use of specialized cleanup steps, such as silver ion chromatography, has been shown to effectively remove interfering compounds, resulting in cleaner chromatograms and more reliable detection, particularly at low irradiation doses. nih.gov

High-Resolution Mass Spectrometry: Techniques like GC-QqQ-MS/MS provide high selectivity, allowing the instrument to specifically monitor for the unique mass fragments of 2-TCB, effectively filtering out signals from co-eluting matrix components. researchgate.net

The use of 2-TCB-D29 is a crucial element in overcoming interference. Because the deuterated standard has a different mass-to-charge ratio (m/z) from the native compound, mass spectrometry can easily distinguish between the two, even if they exit the gas chromatograph at the same time as an interfering substance. This ensures that the analyte peak is correctly identified and quantified, providing a built-in remediation for potential analytical interferences.

Contribution to Standardized Analytical Procedures (e.g., EN1785 Verification)

Research utilizing 2-TCB-D29 has made significant contributions to the validation, refinement, and extension of standardized analytical methods, most notably the European Standard EN 1785. shimadzu.com This standard, which details the GC-MS analysis of 2-ACBs, is a cornerstone for the regulatory control of irradiated foods containing fat.

The contributions of research involving 2-TCB-D29 and other deuterated standards include:

Method Verification: Studies have repeatedly verified the performance and applicability of the EN 1785 method for a growing list of foodstuffs, including various meats, fish, and nuts, confirming its robustness and reliability. nih.goveuropa.eu

Enhancement of Sensitivity: Research has led to modifications of the standard protocol, such as improved cleanup steps or the use of more sensitive instrumentation, to lower the detection limits and broaden the method's scope to include low-dose applications. nih.gov

Improved Internal Standards: Early versions of some methods used non-isotopic internal standards. Research demonstrating the superior performance of isotopically labeled standards, which more closely mimic the behavior of the analyte, has led to their adoption in refined and updated procedures to enhance accuracy and precision. europa.eu

Through this continuous process of research and verification, the analytical framework for detecting irradiated foods is strengthened, ensuring that standardized procedures like EN 1785 remain effective and aligned with the latest advancements in analytical science.

Advanced Analytical Considerations and Methodological Challenges

Considerations for Isotopic Cross-Contribution and Ion Fragmentation Patterns

When utilizing 2-Tetradecylcyclobutanone-D29 as an internal standard, a primary consideration is the potential for isotopic cross-contribution between the analyte and the standard. This phenomenon can arise from the natural isotopic abundance of elements, particularly carbon-13, in the unlabeled 2-tetradecylcyclobutanone (B124013), which can contribute to the mass-to-charge ratio (m/z) signal of the deuterated standard. Conversely, the presence of any unlabeled 2-tetradecylcyclobutanone impurity in the deuterated standard can interfere with the analyte's signal. Careful assessment of the isotopic purity of the standard is therefore essential.

Key fragmentation pathways for 2-alkylcyclobutanones include:

Alpha-cleavage: Fission of the bond between the carbonyl group and the alkyl-substituted carbon, leading to the formation of characteristic ions.

McLafferty rearrangement: A common fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage.

Cleavage of the alkyl chain: Fragmentation can also occur along the tetradecyl chain, producing a series of ions separated by 14 mass units (corresponding to a CD2 group in the deuterated compound).

The extensive deuteration in this compound is expected to significantly shift the m/z values of these fragment ions. The stability of the resulting carbocations will influence the relative abundance of the observed fragment ions. The table below illustrates the theoretical m/z shifts for some key fragments of 2-tetradecylcyclobutanone upon deuteration.

Fragment Typical m/z (unlabeled) Expected m/z (D29)
Molecular Ion [M]+282311
[M-C14H29]+8383
[C14H29]+197226
Characteristic cyclobutanone (B123998) ring fragments56, 70Shifted by deuterium (B1214612) mass

This table is illustrative and actual fragmentation patterns may vary based on ionization techniques and instrument parameters.

Applicability to Emerging Sample Types and Complex Biological Systems

While the primary application of 2-tetradecylcyclobutanone analysis has been in the context of irradiated food detection, there is growing interest in its applicability to more complex biological systems. Toxicological studies on 2-alkylcyclobutanones have been conducted, which inherently involves their analysis in biological matrices. nih.govresearchgate.net The development of sensitive and robust analytical methods for this compound is key to enabling such research.

Emerging areas of application could include:

Human Biomonitoring: Assessing human exposure to irradiated foods by measuring 2-alkylcyclobutanones in biological fluids like blood or urine. dtu.dkyoutube.com The high sensitivity required for such measurements would necessitate the use of a reliable internal standard like this compound.

Metabolism Studies: Investigating the metabolic fate of 2-tetradecylcyclobutanone in vivo. Deuterated standards are invaluable in such studies for differentiating between the administered compound and its metabolites.

In Vitro Toxicity Assays: Quantifying the cellular uptake and distribution of 2-tetradecylcyclobutanone in cell culture models.

The analysis of these compounds in biological matrices presents significant challenges due to the complexity of the sample and the potentially low concentrations of the analyte. Robust sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, are essential to remove interfering substances and concentrate the analyte prior to instrumental analysis.

Integration with High-Throughput Analytical Platforms

The need for rapid screening of large numbers of samples, for instance in food safety surveillance or large-scale toxicological studies, drives the integration of analytical methods with high-throughput platforms. wiley.comresearchgate.netnizo.comresearchgate.net While specific high-throughput methods for 2-alkylcyclobutanones are not extensively documented, the principles of laboratory automation can be readily applied.

Key aspects of integrating this compound analysis into high-throughput workflows include:

Automated Sample Preparation: Utilizing robotic liquid handling systems to perform extraction, cleanup, and derivatization steps can significantly increase sample throughput and improve reproducibility. zinsser-analytic.com

Fast Chromatography: Employing ultra-high-performance liquid chromatography (UHPLC) or fast gas chromatography (GC) can dramatically reduce analysis times without compromising separation efficiency.

Advanced Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides the selectivity and sensitivity required for rapid and reliable quantification in complex mixtures. wiley.com

The development of automated and high-throughput methods will be crucial for expanding the application of this compound in areas requiring the analysis of a large number of samples, such as in regulatory monitoring and in-depth research studies.

Future Research Directions and Methodological Innovations

Development of Enhanced Sample Preparation Techniques

The analysis of 2-ACBs from complex food matrices is often challenging, requiring extensive sample preparation to isolate the analytes from interfering lipids. The European Standard method EN 1785:2003, while widely adopted, is often criticized for being time-consuming and solvent-intensive due to its reliance on Soxhlet extraction. researchgate.net Future research is focused on developing more efficient and automated sample preparation techniques.

Accelerated Solvent Extraction (ASE) has emerged as a promising alternative, utilizing hot and pressurized solvents to reduce extraction times from hours to minutes. acs.orgresearchgate.net Another technique, Headspace Solid-Phase Microextraction (HS-SPME) , offers a solvent-free approach for the extraction of volatile and semi-volatile compounds like 2-ACBs. researchgate.net

The integration of 2-Tetradecylcyclobutanone-D29 into these methods is crucial. As an internal standard, it is introduced at the beginning of the sample preparation process. Its chemical and physical properties are nearly identical to the native 2-TCB, ensuring that it behaves similarly during extraction and cleanup. clearsynth.com This allows for the accurate correction of analyte losses that may occur at any stage, as well as accounting for matrix effects that can suppress or enhance the analytical signal. lcms.cz The use of such a deuterated standard significantly improves the precision and accuracy of the quantitative results. clearsynth.com

TechniquePrincipleAdvantagesRole of this compound
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperatures and pressures.Reduced solvent consumption and extraction time compared to Soxhlet. acs.orgCorrection for procedural losses during extraction and subsequent cleanup steps.
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes onto a coated fiber from the sample headspace.Solvent-free, simple, and can be automated. researchgate.netAccounts for variations in extraction efficiency due to matrix differences and instrumental conditions.
Silica (B1680970) Gel Column Cleanup Separation of 2-ACBs from the bulk of the fat matrix using column chromatography.Effective removal of interfering lipids. researchgate.netnih.govMonitors and corrects for analyte loss during the fractionation process.

Exploration of Novel Ionization and Detection Technologies in Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is the standard technique for the determination of 2-ACBs. shimadzu.com However, ongoing research is exploring alternative ionization and detection methods to enhance sensitivity and selectivity.

Chemical Ionization (CI) , as an alternative to the more common Electron Ionization (EI), can offer improved selectivity and reduced fragmentation of the parent molecule. The use of isobutane (B21531) as a reactant gas in CI-MS has been shown to improve the quality of chromatograms and allow for the detection of 2-ACBs at lower concentrations. nih.gov

More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been investigated. While 2-ACBs are nonpolar and not ideally suited for the common electrospray ionization (ESI), pre-column derivatization can introduce a polar functional group. For instance, derivatization with hydroxylamine (B1172632) has been shown to significantly enhance the ESI-MS response, allowing for the detection of irradiated food at doses as low as 10 Gy. nih.gov

In all these advanced MS techniques, the role of this compound remains indispensable. Its mass shift, due to the 29 deuterium (B1214612) atoms, allows for its clear differentiation from the native analyte in the mass spectrometer, while its identical chromatographic behavior ensures co-elution. clearsynth.com This is critical for reliable quantification, especially in tandem MS (MS/MS) methods where specific mass transitions are monitored for both the analyte and the internal standard. nih.gov The stability of the deuterium labels ensures that the standard does not undergo isotopic exchange during the analytical process. sigmaaldrich.com

Ionization/Detection MethodPrinciplePotential Advantages for 2-ACB Analysis
Chemical Ionization (CI)-GC-MS Softer ionization technique leading to less fragmentation and a more prominent molecular ion.Increased selectivity and sensitivity for detecting low levels of 2-ACBs. nih.gov
LC-MS/MS with Derivatization Chemical modification of the analyte to improve ionization efficiency in ESI.Enhanced sensitivity and potential for high-throughput analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation of a selected precursor ion to produce specific product ions for detection.High specificity and reduced chemical noise, leading to lower detection limits. nih.gov

Research into Alternative Internal Standard Analogues for Specific Research Needs

While isotopically labeled internal standards like this compound are considered the gold standard for quantitative mass spectrometry, there are practical considerations that may drive research into alternatives. The synthesis of deuterated compounds can be complex and costly. nih.govkit.edu This can be a limiting factor for some laboratories.

Historically, structural analogues have been used as internal standards. However, these compounds may have different extraction efficiencies and ionization responses compared to the analyte, leading to less accurate results. The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it most closely mimics the behavior of the target compound. nih.gov

Future research may focus on more cost-effective methods for synthesizing deuterated standards or exploring the use of other stable isotopes, such as Carbon-13 (¹³C), which can sometimes offer greater stability against isotopic exchange compared to deuterium. sigmaaldrich.com However, for most applications, a well-designed deuterated standard like this compound provides the necessary accuracy and precision for reliable quantification. nih.gov

Computational and Chemometric Approaches for Data Interpretation and Method Optimization

The large datasets generated by modern chromatographic and mass spectrometric instruments lend themselves to advanced data analysis techniques. Chemometrics can be employed to analyze the complex profiles of volatile compounds in food samples to identify patterns that are indicative of irradiation. researchgate.net

In this context, this compound plays a vital role in ensuring data quality. By providing a constant reference point, it helps to normalize the data, correcting for instrumental drift and other variations that can occur over the course of an analytical run. This is essential for building robust and reliable chemometric models. The internal standard ensures that any variations detected by the model are due to actual differences in the sample composition and not analytical artifacts.

Role of this compound in Method Development for New Radiolytic Markers

The search for new and complementary markers of food irradiation is an ongoing area of research. While 2-ACBs are well-established markers for fat-containing foods, there is a need for markers in other food matrices. Furthermore, the identification of additional radiolytic products can provide a more comprehensive picture of the chemical changes induced by irradiation.

In the development of analytical methods for these new potential markers, this compound can serve as a valuable tool. It can be used as a "process control standard" to validate and optimize new extraction and cleanup procedures. By monitoring the recovery of this well-behaved deuterated compound, researchers can ensure that the new method is efficient and robust before applying it to the analysis of unknown or less-characterized radiolytic products.

Expansion of Isotopic Labeling Applications beyond Quantitative Analysis (e.g., Mechanistic Studies of Formation)

Isotopic labeling is a powerful technique for elucidating chemical reaction mechanisms. wikipedia.orgfiveable.me While this compound is primarily used as an internal standard for quantification, the principles of isotopic labeling can be extended to study the formation of 2-ACBs.

For example, by irradiating food samples containing fatty acids that have been specifically labeled with stable isotopes (like deuterium or ¹³C) at certain positions, researchers can trace the pathways of the atoms as they rearrange to form the cyclobutanone (B123998) ring. This can provide valuable insights into the radiolytic mechanisms at a molecular level. While this application does not directly use this compound as a tracer, the knowledge gained from the synthesis and use of such deuterated compounds is invaluable for designing these types of mechanistic studies.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Tetradecylcyclobutanone-D29, and how do isotopic labeling (D29) considerations influence method selection?

  • Methodological Answer : Deuterium-labeled compounds require mass spectrometry (MS) coupled with gas or liquid chromatography (GC/LC) for precise isotopic purity verification. Nuclear Magnetic Resonance (NMR) is limited due to deuterium's low resonance frequency, but 1^1H-NMR can confirm the absence of protiated impurities. For quantification, isotope dilution mass spectrometry (IDMS) is optimal, using internal standards with matching isotopic patterns to minimize matrix effects .
  • Example Workflow :

TechniquePurposeKey Parameters
GC-MSPurity assessmentColumn: DB-5MS; Ionization: EI (70 eV)
LC-HRMSStructural confirmationColumn: C18; Mobile phase: MeOH/H2O (0.1% formic acid)

Q. How can researchers optimize the synthesis of this compound to achieve high isotopic enrichment (>98 atom% D)?

  • Methodological Answer : Use deuterated precursors (e.g., n-Tetradecyl-d29-amine) in catalytic hydrogen-deuterium exchange reactions under controlled pH and temperature. Monitor deuterium incorporation via MS fragmentation patterns and adjust reaction times (typically 24–72 hours) to minimize protium contamination. Solvent selection (e.g., deuterated chloroform) is critical to avoid back-exchange .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under varying thermal and oxidative conditions?

  • Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with orthogonal analytics:

  • Thermogravimetric Analysis (TGA) to assess decomposition thresholds.
  • Electron Paramagnetic Resonance (EPR) to detect radical formation during oxidation.
    Conflicting data often arise from impurities or solvent interactions; use high-purity solvents (HPLC grade) and inert atmospheres (N2_2/Ar) to isolate compound-specific degradation pathways .

Q. How can mechanistic studies differentiate between cyclobutanone ring-opening pathways in this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps (e.g., C-D bond cleavage in acidic conditions).
  • Computational Modeling : Density Functional Theory (DFT) simulations of transition states can predict preferred ring-opening mechanisms (e.g., retro-aldol vs. β-scission). Validate with 13^{13}C-labeled intermediates tracked via MS/MS .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves. Account for deuterium’s kinetic isotope effects on metabolic rates by incorporating weighted least squares for heteroscedastic data. For conflicting results, apply Bayesian hierarchical models to pool data across studies while adjusting for batch effects .

Data Interpretation & Validation

Q. How should researchers validate the absence of protiated contaminants in this compound batches?

  • Methodological Answer : Implement a tiered validation protocol:

Screening : FT-IR for C-D stretching bands (~2100 cm1^{-1}).

Quantification : LC-MS/MS with Multiple Reaction Monitoring (MRM) for protiated analogs (e.g., m/z transitions specific to non-deuterated species).
Contamination thresholds should align with ICH Q3D guidelines for elemental impurities .

Experimental Design Considerations

Q. What controls are essential when studying the environmental fate of this compound in soil or aquatic systems?

  • Methodological Answer : Include:

  • Abiotic controls : Autoclaved soil/water to distinguish microbial vs. chemical degradation.
  • Isotopic controls : Non-deuterated analogs to assess isotope-specific behavior.
  • Matrix spikes : Surrogate standards (e.g., 13^{13}C-labeled compounds) to correct for extraction efficiency losses .

Conflict Resolution in Literature

Q. How can researchers address discrepancies in reported solubility parameters for this compound across studies?

  • Methodological Answer : Standardize solubility testing using the shake-flask method with saturated solutions filtered through 0.22 µm PTFE membranes. Validate via nephelometry for turbidity thresholds. Conflicting data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.